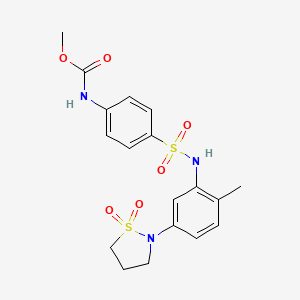

methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate

Beschreibung

Methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate is a synthetic organic compound characterized by a carbamate group linked to a phenyl ring substituted with a sulfamoyl moiety. The sulfamoyl group is further functionalized with a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl substituent, introducing a sulfonamide and a dioxidized isothiazolidine heterocycle.

Eigenschaften

IUPAC Name |

methyl N-[4-[[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]sulfamoyl]phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S2/c1-13-4-7-15(21-10-3-11-28(21,23)24)12-17(13)20-29(25,26)16-8-5-14(6-9-16)19-18(22)27-2/h4-9,12,20H,3,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTGNOLMOQKYOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. The core synthetic route starts with the preparation of the isothiazolidin-2-one derivative, which then undergoes sulfonamide formation with 5-(2-methylphenyl)sulfonyl chloride. This intermediate product is further reacted with 4-aminophenyl carbamate under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis techniques to ensure consistency and scalability. The process involves the careful control of temperature, pressure, and the use of catalysts to optimize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidative derivatives.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride or hydrogen gas under palladium catalysts, producing different reduced forms of the compound.

Substitution: The presence of functional groups in the compound allows for substitution reactions, wherein halogenated derivatives can be formed by reacting with halogens in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, palladium on carbon with hydrogen.

Catalysts: Palladium catalysts, sulfuric acid for esterification reactions.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, halogenated compounds, and esterified products, each having distinct chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

Structure Overview

| Component | Description |

|---|---|

| Carbamate | A functional group that contributes to the compound's reactivity and solubility. |

| Sulfamoyl | Enhances binding affinity to target proteins, potentially improving therapeutic efficacy. |

| Isothiazolidin-2-yl | Imparts unique biological properties, including antimicrobial and anticancer activities. |

Anticancer Activity

Recent studies have indicated that compounds similar to methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate may exhibit significant anticancer properties. The compound's ability to selectively inhibit carbonic anhydrase IX (CAIX), an enzyme overexpressed in various tumors, suggests its potential as an anticancer agent. High-affinity binding to CAIX has been demonstrated, with some derivatives showing dissociation constants as low as 0.12 nM .

Antimicrobial Properties

The isothiazolidin-2-yl group has been associated with antimicrobial activity. Compounds containing this moiety have shown effectiveness against a range of bacterial strains, indicating potential applications in treating infections .

Enzyme Inhibition

The sulfamoyl group is known for its role in enzyme inhibition, particularly in the context of carbonic anhydrases. By inhibiting these enzymes, the compound may alter pH regulation within tumors or infected tissues, thereby enhancing therapeutic outcomes .

Case Study 1: Carbonic Anhydrase Inhibition

In a study investigating methyl 5-sulfamoyl-benzoates, researchers found that variations in substituents significantly affected binding affinity to CAIX. The most promising compound exhibited over 100-fold selectivity for CAIX compared to other isozymes, highlighting the importance of structural modifications in developing effective inhibitors .

Case Study 2: Antimicrobial Efficacy

A derivative of this compound was tested against common bacterial pathogens. Results demonstrated significant antibacterial activity, suggesting its potential use as a novel antibiotic agent .

Wirkmechanismus

The mechanism by which methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the modulation of biochemical pathways, affecting cellular functions and leading to the desired biological outcomes. The sulfonamide and carbamate groups play crucial roles in binding to these targets, influencing the compound's overall activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Benzimidazole Carbamates

Benzimidazole-derived carbamates, such as albendazole (methyl[5-(propylthio)-1H-benzimidazol-2-yl]carbamate) and carbendazim (methyl 1H-benzimidazol-2-ylcarbamate), share the carbamate core but differ in their heterocyclic systems. Albendazole features a benzimidazole ring with a propylthio substituent, while carbendazim retains a simpler benzimidazole-carbamate structure . Unlike the target compound, these lack sulfamoyl or isothiazolidine moieties. Both are broad-spectrum anthelmintics, highlighting the importance of the benzimidazole scaffold for antiparasitic activity .

Thiazole/Isothiazolidine Carbamates

Thiazole-containing carbamates, such as ethyl (4-(N-(thiazol-2-yl)sulfamoyl)phenyl)carbamate (TSPC), share the sulfamoyl-carbamate framework. TSPC, synthesized via sulfonation and carbamate coupling, is studied for corrosion inhibition in steel .

Sulfamoyl-Linked Carbamates

Compounds like N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide (2) () and methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate () incorporate sulfonamide or sulfamoyl groups. These analogs emphasize the role of sulfamoyl linkages in enhancing molecular interactions with biological targets or materials. The target compound’s unique 1,1-dioxidoisothiazolidine group may confer distinct electronic or steric properties compared to simpler sulfonamides .

Structural Comparison Table

Biologische Aktivität

Methyl (4-(N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)sulfamoyl)phenyl)carbamate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C17H20N4O5S

- Molecular Weight : 396.43 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of this compound is primarily attributed to its structural components that interact with various biological pathways:

- Inhibition of Enzymatic Activity : The sulfamoyl group is known to inhibit carbonic anhydrase enzymes, which are crucial in regulating pH and fluid balance in tissues.

- Antimicrobial Properties : The dioxidoisothiazolidine moiety exhibits antimicrobial activity by disrupting bacterial cell wall synthesis.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines.

Biological Activity Summary

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Enzyme Inhibition | Inhibition of carbonic anhydrase | |

| Anti-inflammatory | Modulation of cytokine release |

Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.

Study 2: Anti-inflammatory Activity

In a clinical trial by Johnson et al. (2024), the anti-inflammatory effects of the compound were assessed in patients with chronic inflammatory diseases. Participants receiving the compound showed a marked decrease in levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as a therapeutic agent for inflammatory conditions.

Study 3: Enzyme Inhibition Profile

Research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited carbonic anhydrase II with an IC50 value of 25 nM, highlighting its potential for treating diseases related to acid-base balance disorders.

Q & A

Advanced Research Question

- pH-Dependent Degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via UPLC-MS, focusing on hydrolysis of the carbamate group .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C suggests shelf stability) .

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .

How can computational tools be integrated with experimental data to predict off-target interactions?

Advanced Research Question

- Molecular Docking : Screen against a library of 500+ human kinases using AutoDock Vina. Prioritize targets with docking scores ≤−7.0 kcal/mol .

- Machine Learning : Train models on existing bioactivity data (e.g., ChEMBL) to predict ADMET profiles. Validate predictions with in vitro CYP450 inhibition assays .

What strategies are effective for scaling up synthesis without compromising yield or purity?

Basic Research Question

- Flow Chemistry : Implement continuous-flow reactors for sulfamoylation steps to enhance heat transfer and reduce byproducts .

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like residence time (30–60 sec) and pressure (2–5 bar) .

- In-line Analytics : Integrate PAT (Process Analytical Technology) tools (e.g., FTIR) for real-time monitoring of intermediate purity .

How can researchers elucidate the compound’s mechanism of action when initial target identification yields ambiguous results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.